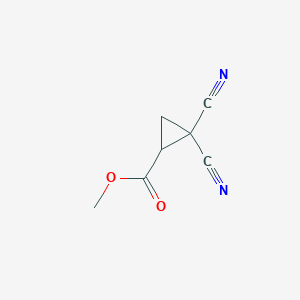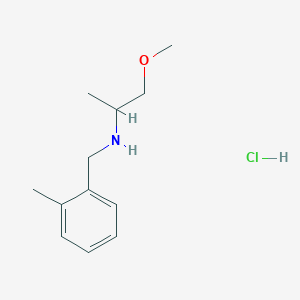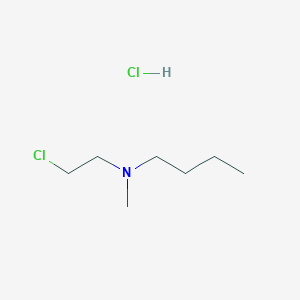
Methyl 2,2-dicyanocyclopropane-1-carboxylate
Descripción general
Descripción
“Methyl 2,2-dicyanocyclopropane-1-carboxylate” is an organic compound with the CAS Number: 39822-30-5 . It has a molecular weight of 150.14 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dicyanocyclopropane-1-carboxylate” is represented by the molecular formula C7H6N2O2 .Physical And Chemical Properties Analysis
“Methyl 2,2-dicyanocyclopropane-1-carboxylate” is an oil at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 2,2-dicyanocyclopropane-1-carboxylate is used in various synthetic and chemical reactions. For instance, it's involved in the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, a bacterial enzyme. This process is significant for understanding unique enzymatic reactions (Zhao & Liu, 2002). Also, it's used in the reaction with RuO4, leading to oxidative ring opening by regioselective scission, as demonstrated with ethyl 2,2-dimethoxycyclopropane-1-carboxylates (Graziano et al., 1996).
Polymerization and Materials Science
- In materials science, this compound plays a role in polymerization processes. For example, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate was synthesized from a related compound by cyclopropanation, leading to a polymer with a high glass transition temperature, showcasing its utility in creating advanced materials (Moszner et al., 2003).
Enzymatic Studies and Inhibition
- It is also significant in enzymatic studies, where derivatives of methyl 2,2-dicyanocyclopropane-1-carboxylate serve as inhibitors or probes. For instance, cyclopropane-1,1-dicarboxylic acid and related compounds have been used to study their inhibitory effect on apple 1-aminocyclopropane-1-carboxylic acid oxidase, providing insights into the biochemistry of plants (Dourtoglou & Koussissi, 2000).
Mass Spectrometry and Analytical Chemistry
- In analytical chemistry, particularly mass spectrometry, derivatives like 2-methoxy-3,3-dimethylcyclopropane-1,1-carboxylate have been studied to understand molecular ion decomposition and group randomization, contributing to the field of mass spectrometric analysis (Kolsaker et al., 1986).
Pharmacology and Drug Synthesis
- In pharmacology, it is used in the synthesis of important compounds. For example, the nucleophilic ring opening of methyl 1-nitrocyclopropanecarboxylates by phenol derivatives has been applied in the enantioselective synthesis of the norepinephrine reuptake inhibitor atomoxetine (Lifchits et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2,2-dicyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6(10)5-2-7(5,3-8)4-9/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJZGOJYGXLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dicyanocyclopropane-1-carboxylate | |
CAS RN |
39822-30-5 | |
| Record name | Methyl 2,2-dicyanocyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)



![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)

![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)


![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)